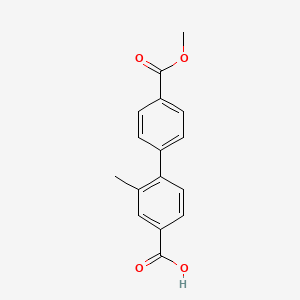

4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid

Description

4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety with a methyl substitution

Properties

IUPAC Name |

4-(4-methoxycarbonylphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10-9-13(15(17)18)7-8-14(10)11-3-5-12(6-4-11)16(19)20-2/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTQZHNYPGJJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10690698 | |

| Record name | 4'-(Methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-96-5 | |

| Record name | 4'-(Methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid typically involves the esterification of 4-carboxyphenylboronic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of catalysts and solvents to enhance sustainability and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of hydroxymethyl derivatives.

Substitution: Introduction of halogen or nitro groups on the phenyl ring.

Scientific Research Applications

Organic Synthesis

4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it valuable in creating derivatives used in pharmaceuticals and agrochemicals.

Common Reactions:

- Oxidation: Converts to quinones or other oxidized derivatives.

- Reduction: Converts the methoxycarbonyl group to hydroxymethyl.

- Electrophilic Aromatic Substitution: Introduces different substituents onto the phenyl ring.

Biological Investigations

Research has explored the compound's potential biological activities, including its interactions with biomolecules. Studies indicate that it may influence enzyme activity or receptor modulation, making it a candidate for further investigation in drug development.

For instance, similar compounds have been investigated for their roles in stabilizing transthyretin (TTR) tetramers, which are relevant in treating amyloidosis-related diseases. The stabilization of TTR can prevent aggregation, thereby reducing disease progression .

Pharmaceutical Development

The compound is being studied for its potential use as a precursor in drug development. Its unique functional groups allow for modifications that can enhance pharmacokinetic properties, making it suitable for therapeutic applications.

In particular, derivatives of this compound have shown promise as inhibitors in various biological pathways, including those involved in HIV fusion . The structure-activity relationship studies indicate that modifications can lead to improved efficacy against viral infections.

Industrial Applications

Beyond research, 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid finds utility in industries such as:

- Polymer Production: Used to synthesize polymers with specific properties.

- Dyes and Pigments: Its chemical structure allows for incorporation into dye formulations.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its derivatives:

- Stabilization of TTR Tetramers: Research indicates that compounds similar to 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid can stabilize TTR tetramers, showing potential therapeutic effects against conditions like familial amyloid polyneuropathy .

- HIV Fusion Inhibition: Structure-activity relationship studies have demonstrated that modifications on benzoic acids can lead to potent inhibitors of HIV fusion, showcasing the relevance of this compound's derivatives in virology .

Mechanism of Action

The mechanism of action of 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

- 4-Methoxycarbonylphenylboronic acid

- 4-Carboxyphenylboronic acid

- 4-Methoxyphenylboronic acid

Comparison: 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid is unique due to the presence of both a methoxycarbonyl group and a methyl substitution on the benzoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the methoxycarbonyl group enhances the compound’s solubility and reactivity in certain chemical reactions, while the methyl group can influence its steric and electronic properties .

Biological Activity

4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a methoxycarbonyl group and a methyl group on a benzoic acid core. Its chemical structure can be represented as follows:

- Molecular Formula : C16H16O4

- CAS Number : 1261894-96-5

The synthesis of 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid typically involves various organic reactions, including esterification and acylation processes. These methods allow for the introduction of the methoxycarbonyl group and the methyl substituent onto the benzoic acid framework.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoic acid, including 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid, exhibit antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, in vitro assays demonstrated that at concentrations of 1-10 μg/mL, the compound effectively reduced bacterial viability by over 50% in several pathogenic strains.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. Results indicated that 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid possesses significant free radical scavenging ability, comparable to well-known antioxidants like ascorbic acid.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. In cellular models simulating inflammation, treatment with 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid resulted in a marked decrease in pro-inflammatory cytokine production. This suggests its potential as a therapeutic agent in inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Test Method | Concentration | Effect Observed |

|---|---|---|---|

| Antimicrobial | In vitro bacterial assay | 1-10 μg/mL | >50% growth inhibition |

| Antioxidant | DPPH scavenging assay | Varies | Significant radical scavenging |

| Anti-inflammatory | Cytokine assay | Varies | Decreased cytokine levels |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Agents evaluated the effectiveness of various benzoic acid derivatives against resistant bacterial strains. The results showed that 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid had a notable inhibitory effect on Staphylococcus aureus and Escherichia coli .

- Antioxidant Assessment : Research conducted by Zhang et al. (2022) highlighted the antioxidant properties of this compound through multiple assays, confirming its ability to reduce oxidative stress markers in human cell lines .

- Anti-inflammatory Mechanism : A recent publication focused on the anti-inflammatory effects of benzoic acid derivatives indicated that 4-(4-Methoxycarbonylphenyl)-3-methylbenzoic acid significantly inhibited NF-kB activation pathways in macrophages, leading to reduced inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.